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1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Documentation Hub

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  • Product: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
  • CAS: 630049-59-1

Core Science & Biosynthesis

Foundational

Advanced In Silico Molecular Docking Workflows: Evaluating 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid as a Matrix Metalloproteinase (MMP) Inhibitor

Executive Summary The rational design of Matrix Metalloproteinase (MMP) inhibitors remains a formidable challenge in drug discovery due to the high structural homology across the MMP family's active sites. This technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Matrix Metalloproteinase (MMP) inhibitors remains a formidable challenge in drug discovery due to the high structural homology across the MMP family's active sites. This technical whitepaper outlines a rigorous, self-validating in silico molecular docking workflow specifically tailored for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid . By leveraging its unique physicochemical properties—a carboxylic acid zinc-binding group (ZBG) and a bulky, halogenated arylsulfonyl moiety—this guide demonstrates how to accurately model its binding affinity and selectivity profile against key targets like MMP-9 and MMP-13.

Introduction & Mechanistic Rationale

Matrix metalloproteinases (MMPs) are zinc-dependent calcium-containing endopeptidases implicated in severe pathologies, including tumor metastasis, osteoarthritis, and cardiovascular diseases. The historical failure of broad-spectrum MMP inhibitors in clinical trials has shifted the industry's focus toward highly selective inhibitors.

The molecule 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid represents a highly rational scaffold for targeted MMP inhibition[1]. As an Application Scientist, I approach this molecule by deconstructing it into three functional pharmacophores:

  • The Carboxylic Acid (ZBG): Unlike traditional hydroxamic acids that often cause off-target toxicity, carboxylic acids offer a safer, albeit weaker, chelation to the catalytic Zinc (Zn²⁺) ion[2].

  • The Piperidine Ring: Acts as a rigid, non-aromatic spacer that directs the functional groups into their respective binding pockets without incurring a high entropic penalty upon binding.

  • The 2-Chlorophenylsulfonyl Group: The sulfonyl oxygens act as hydrogen bond acceptors for the enzyme backbone (e.g., Leu164/Ala165 in MMP-13), while the bulky 2-chlorophenyl ring is specifically designed to penetrate the deep, hydrophobic S1' specificity pocket [3]. The chlorine atom introduces the potential for highly directional halogen bonding, a critical driver for isozyme selectivity.

Pharmacophore Ligand 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Carboxyl Carboxylate Group (Deprotonated) Ligand->Carboxyl Piperidine Piperidine Ring (Rigid Scaffold) Ligand->Piperidine Sulfonyl Sulfonyl Linker (H-Bond Acceptor) Ligand->Sulfonyl Chlorophenyl 2-Chlorophenyl Group (Hydrophobic/Halogen) Ligand->Chlorophenyl TargetZn Catalytic Zn2+ Ion (MMP Active Site) Carboxyl->TargetZn Bidentate Chelation (~2.0 - 2.4 Å) TargetBackbone Leu164/Ala165 Backbone (H-Bond Donors) Sulfonyl->TargetBackbone Hydrogen Bonding (~2.8 - 3.2 Å) TargetS1 S1' Specificity Pocket (Deep Hydrophobic Cleft) Chlorophenyl->TargetS1 Hydrophobic & Halogen Bond (Selectivity Driver)

Figure 1: Pharmacophore mapping and targeted interaction logic for the ligand.

Target Selection & Protein Preparation Protocol

To evaluate selectivity, we must dock the ligand against multiple MMPs. For this protocol, we utilize MMP-13 (PDB ID: 3ELM, co-crystallized with a carboxylic acid inhibitor)[2] and MMP-9 (PDB ID: 1GKC)[4].

The Zinc Challenge: Standard docking force fields (like default AMBER or OPLS) frequently fail when modeling metalloproteins because they treat the Zn²⁺ ion merely as a +2 point charge, ignoring charge transfer and polarization effects. To ensure scientific integrity, we must employ specialized parameters such as the AutoDockZN force field[5] or a customized non-bonded model.

Step-by-Step Protocol: Protein Preparation
  • Structure Retrieval & Cleanup: Import PDB 3ELM and 1GKC into your suite (e.g., Schrödinger Maestro or AutoDockTools). Strip all crystallographic waters except the structural water molecules tightly coordinating the zinc ion (if bridging is expected). Remove the native ligand.

  • Protonation & Charge Assignment: Run a pKa prediction tool (e.g., PROPKA) at pH 7.4. Crucial Step: Manually verify the three Histidine residues coordinating the catalytic Zn²⁺. They must be typed correctly (usually as HID or HIE) to donate their lone pairs to the metal, maintaining the tetrahedral coordination sphere.

  • Metal Ion Treatment: Assign a formal charge of +2 to the Zinc ion. If using AutoDock4, apply the specialized zinc pseudo-atom parameters to accurately simulate the van der Waals radius and prevent the ligand from artificially clashing or drifting away from the metal center[5].

Ligand Preparation & Conformational Sampling

The preparation of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid dictates the success of the docking run. A common pitfall is docking the neutral molecule.

Step-by-Step Protocol: Ligand Preparation
  • Ionization State Assignment: The carboxylic acid moiety has a pKa of approximately 4.0–4.5. At physiological pH (7.4), it exists almost entirely as a deprotonated carboxylate anion (-COO⁻). You must dock the deprotonated form. Failing to do so will result in the loss of the strong electrostatic attraction required for Zn²⁺ chelation.

  • Geometry Optimization: Generate the 3D conformer. Perform a Quantum Mechanical (QM) energy minimization (e.g., using Density Functional Theory at the B3LYP/6-31G* level) to ensure the sulfonamide geometry is strictly tetrahedral.

  • Torsion Tree Definition: Define the rotatable bonds. The piperidine ring must be locked in its lowest-energy chair conformation. The bonds linking the sulfonyl group to the piperidine and the chlorophenyl ring should be set as active torsions to allow the algorithm to sample the S1' pocket effectively.

Molecular Docking Execution

With both the receptor and ligand physically and chemically grounded, we proceed to the docking execution.

DockingWorkflow P1 1. Protein Preparation (PDB: 3ELM - MMP-13) Add Hydrogens, Assign Charges (AMBER) Grid 3. Grid Box Generation Center on Catalytic Zn2+ Dimensions: 20x20x20 Å P1->Grid P2 2. Ligand Preparation Deprotonate COOH (pH 7.4) Minimize Energy (B3LYP/6-31G*) P2->Grid Validation 4. Protocol Validation Redock Native Ligand (Pass threshold: RMSD < 2.0 Å) Grid->Validation Docking 5. Molecular Docking Run AutoDock Vina / AutoDock4Zn Flexible Ligand / Rigid Receptor Validation->Docking Analysis 6. Pose & Interaction Analysis Evaluate Zn2+ Distances (< 2.5 Å) & S1' Pocket Occupancy Docking->Analysis

Figure 2: End-to-end self-validating molecular docking workflow.

Step-by-Step Protocol: Docking Run
  • Grid Box Definition: Center the grid box explicitly on the catalytic Zn²⁺ ion. Size the box to approximately 20 × 20 × 20 Å. Causality: The box must be large enough to encompass the adjacent S1' pocket, as the 2-chlorophenyl group must sample this space to achieve a high-scoring pose.

  • System Validation (Redocking): Before docking our target ligand, extract the native co-crystallized ligand from 3ELM[2] and redock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. Proceed only if the RMSD is < 2.0 Å. This proves your grid and force field settings are valid.

  • Algorithm Execution: Run the docking using a Lamarckian Genetic Algorithm (e.g., AutoDock) or an empirical scoring function (e.g., Glide SP). Generate at least 50 poses to ensure comprehensive conformational sampling of the highly flexible arylsulfonyl linkage.

Post-Docking Analysis & Interaction Profiling

The final step is translating raw docking scores into structural insights. For carboxylic acid inhibitors, the primary metric of success is the geometry of the zinc chelation. A bidentate chelation (both oxygens of the carboxylate interacting with the zinc at distances between 2.0 Å and 2.4 Å) is vastly superior to a monodentate interaction.

Furthermore, selectivity is determined by how well the 2-chlorophenyl group fills the S1' pocket. MMP-13 has a large, deep S1' pocket, whereas MMP-1 has a truncated S1' pocket. We expect our bulky halogenated ligand to show strong preference for MMP-13 and MMP-9 over MMP-1.

Quantitative Data Presentation

The following table summarizes representative interaction metrics expected from a successful docking run of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid across different MMP targets:

Target IsozymePDB IDBinding Affinity (kcal/mol)Zn²⁺ Chelation Distance (Å)S1' Pocket Occupancy / Key InteractionsSelectivity Implication
MMP-13 3ELM-9.82.1 (Bidentate)Deep penetration; Halogen bond with Thr245; Pi-Pi stacking with Tyr244.High Affinity. The large S1' pocket perfectly accommodates the 2-chlorophenyl group.
MMP-9 1GKC-8.52.2 (Bidentate)Moderate penetration; Hydrophobic clash with Arg424.Moderate Affinity. S1' pocket is accessible but less optimal for the specific halogen substitution.
MMP-1 966C-4.22.8 (Monodentate)Steric clash; Ligand forced into solvent-exposed S1/S2 pockets.Poor Affinity. Truncated S1' pocket rejects the bulky arylsulfonyl moiety, ensuring selectivity.

Conclusion

By meticulously controlling the protonation state of the carboxylic acid, applying specialized zinc-aware force fields, and validating the grid against native crystal structures, researchers can confidently utilize in silico docking to evaluate 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. The structural logic dictates that its efficacy relies entirely on the bidentate chelation of the catalytic zinc and the precise geometric fit of the 2-chlorophenyl group within the S1' specificity pocket.

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Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

This document provides an in-depth technical exploration of the thermodynamic stability of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical exploration of the thermodynamic stability of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to offer a strategic framework for assessing molecular stability, interpreting data, and leveraging these insights to inform critical development decisions. We will dissect the molecule's structural components, predict potential degradation pathways, and outline a multi-faceted experimental approach to generate a robust stability profile.

Introduction: Stability as a Cornerstone of Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. An unstable molecule can degrade into impurities that may be inactive, less active, or even toxic. For 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a molecule possessing a sulfonamide linkage, a saturated piperidine ring, and a carboxylic acid moiety, a thorough understanding of its stability is paramount. These functional groups represent potential sites for chemical degradation under various environmental stresses.

Forced degradation studies are an essential component of this assessment, providing a controlled means to understand how a drug behaves under stress and to develop stability-indicating analytical methods.[1][2] This guide will detail a comprehensive strategy for characterizing the intrinsic stability of this compound, from initial solid-state analysis to in-depth forced degradation studies.

Theoretical Framework & Anticipated Degradation Pathways

The thermodynamic stability of a compound can be evaluated through its standard molar Gibbs energy of formation (ΔfG°m), which indicates the tendency of a compound to decompose into its constituent elements.[3] From a practical drug development perspective, stability is assessed by subjecting the molecule to stress conditions to identify potential degradation pathways.

Based on the structure of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, we can anticipate several potential degradation routes:

  • Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen bond in the sulfonamide group is a key potential liability. It can be susceptible to cleavage under both acidic and basic hydrolytic conditions, which would sever the chlorophenylsulfonyl group from the piperidine ring.[1]

  • Piperidine Ring Instability: Saturated heterocyclic rings like piperidine can undergo degradation. While generally stable, extreme conditions or oxidative stress could lead to C-N bond cleavage and ring-opening, potentially forming diacid or amino acid-like degradants.[4][5] Studies on piperidine itself show it can be degraded by certain microorganisms, suggesting pathways for ring cleavage exist.[4]

  • Reactions of the Carboxylic Acid: The carboxylic acid group is typically stable but can participate in reactions such as esterification if alcohols are present in a formulation or decarboxylation under high thermal stress.

  • Oxidative Degradation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, could be susceptible to oxidation, potentially forming piperidinone derivatives or other oxidized species.[6]

The following diagram illustrates these potential points of molecular vulnerability.

G cluster_molecule 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid cluster_pathways Potential Degradation Pathways mol Parent Molecule hydrolysis Sulfonamide Hydrolysis (Acid/Base Stress) mol->hydrolysis Cleavage of S-N bond ring_opening Piperidine Ring Opening (Oxidative/Thermal Stress) mol->ring_opening Cleavage of C-N bond oxidation Oxidation at α-Carbon (Oxidative Stress) mol->oxidation Formation of N-oxides or C=O at α-position

Caption: Predicted degradation pathways for the target molecule.

A Multi-faceted Experimental Approach for Stability Assessment

A robust stability analysis integrates both solid-state and solution-state characterization. This dual approach provides a complete picture of the molecule's intrinsic properties and its behavior under conditions relevant to manufacturing, formulation, and storage. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this process.[7][8][9]

The overall workflow for this assessment is outlined below.

G start Start: API Sample solid_state Part 1: Solid-State Intrinsic Stability start->solid_state solution_state Part 2: Solution-State Forced Degradation start->solution_state dsc DSC Analysis (Melting Point, Polymorphism) solid_state->dsc tga TGA Analysis (Decomposition Temp, Mass Loss) solid_state->tga analysis Part 3: Analysis & Interpretation dsc->analysis tga->analysis conditions Stress Conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Photolysis - Thermal solution_state->conditions lcms LC-MS/MS Analysis (Identify & Quantify Degradants) conditions->lcms pathway_id Elucidate Degradation Pathways lcms->pathway_id report Generate Stability Profile Report pathway_id->report end End: Inform Drug Development (Formulation, Packaging, Shelf-Life) report->end

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Protocols & Analytical Methods

Method

Synthesis pathways for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid building blocks

An In-Depth Guide to the Synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Building Blocks Introduction: The Strategic Importance of N-Sulfonylated Piperidines The 1-[(2-Chlorophenyl)sulfonyl]piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Building Blocks

Introduction: The Strategic Importance of N-Sulfonylated Piperidines

The 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid scaffold is a highly valuable building block in contemporary medicinal chemistry. Its rigidified piperidine core, substituted with an electron-withdrawing arylsulfonyl group and a versatile carboxylic acid handle, presents a unique combination of structural features. These motifs are prevalent in a range of pharmacologically active agents, influencing properties such as receptor binding, metabolic stability, and pharmacokinetic profiles. The N-sulfonyl group, in particular, can act as a key hydrogen bond acceptor and modulate the basicity of the piperidine nitrogen, while the carboxylic acid provides a crucial attachment point for further molecular elaboration.

This document provides a detailed, experience-driven guide to the principal synthesis pathways for this key intermediate. We will move beyond simple step-by-step instructions to explore the underlying chemical logic, justify experimental choices, and present robust protocols designed for reproducibility and scalability.

Part 1: Retrosynthetic Analysis and Strategic Planning

The most logical and industrially favored approach to constructing the target molecule involves the formation of the robust sulfonamide bond. This disconnection strategy is chemically sound due to the high reactivity of sulfonyl chlorides towards secondary amines.

Our retrosynthetic analysis breaks the target molecule down into two readily accessible precursors:

  • A Piperidine-4-carboxylic Acid Synthon: This component provides the core heterocyclic ring system.

  • 2-Chlorophenylsulfonyl Chloride: This reagent serves as the electrophilic donor of the arylsulfonyl moiety.

G cluster_precursors Key Precursors Target 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid Disconnect C-N Bond Formation (Sulfonamide) Target->Disconnect Piperidine Piperidine-4-carboxylic acid (or ester derivative) Disconnect->Piperidine Nucleophile SulfonylChloride 2-Chlorophenylsulfonyl Chloride Disconnect->SulfonylChloride Electrophile

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous because both starting materials are either commercially available or can be synthesized through well-established procedures. The central bond-forming reaction—N-sulfonylation—is typically high-yielding and proceeds under mild conditions.

Part 2: Primary Synthesis Pathway & Detailed Protocols

The core of this synthesis is a nucleophilic substitution reaction between the piperidine nitrogen and 2-chlorophenylsulfonyl chloride. A critical consideration is the handling of the carboxylic acid moiety. While direct sulfonylation of piperidine-4-carboxylic acid is feasible, its zwitterionic nature leads to poor solubility in many organic solvents. A more reliable and common strategy involves using an ester-protected version, such as ethyl piperidine-4-carboxylate (ethyl isonipecotate), which exhibits excellent solubility. The synthesis is therefore best executed as a two-step process: N-sulfonylation followed by ester hydrolysis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Ethyl Piperidine- 4-carboxylate Reagent1 2-Chlorophenylsulfonyl Chloride + Base (e.g., Et3N) Solvent (e.g., DCM) Intermediate Ethyl 1-[(2-Chlorophenyl)sulfonyl]- piperidine-4-carboxylate Reagent1->Intermediate Step 1: N-Sulfonylation Reagent2 Hydrolysis (e.g., NaOH or LiOH) then Acidification (HCl) Final Target Molecule: 1-[(2-Chlorophenyl)sulfonyl]- piperidine-4-carboxylic acid Reagent2->Final Step 2: Saponification

Caption: Overall two-step synthetic workflow.

Protocol 1: Synthesis of Ethyl 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylate

Principle: This protocol details the N-sulfonylation of ethyl piperidine-4-carboxylate. A non-nucleophilic organic base, triethylamine (Et₃N), is used to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the unreactive piperidinium salt. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its low boiling point, which facilitates product isolation.

Materials:

  • Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)

  • 2-Chlorophenylsulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (1.2–1.5 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve 2-chlorophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine derivative is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Saponification to 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Principle: This step involves the alkaline hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to protonate the salt and precipitate the final carboxylic acid product. A mixed solvent system (THF/water) is used to ensure the solubility of both the ester and the hydroxide base.

Materials:

  • Ethyl 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylate (from Protocol 1)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the crude ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add NaOH (2.0–3.0 eq) or LiOH (2.0–3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2–6 hours. Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2.[2]

    • A white precipitate of the final product should form.

    • Stir the slurry at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to a constant weight to yield the pure 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid.

Part 3: Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key data points for the intermediate and final product.

PropertyEthyl 1-[(2-Chlorophenyl)sulfonyl]-piperidine-4-carboxylate1-[(2-Chlorophenyl)sulfonyl]-piperidine-4-carboxylic acid
Molecular Formula C₁₄H₁₈ClNO₄SC₁₂H₁₄ClNO₄S
Molecular Weight 347.81 g/mol 319.76 g/mol
Typical Physical State White to off-white solid or viscous oilWhite crystalline solid
Expected Yield 85–95% (crude)90–98% (from ester)
Key ¹H NMR Features Aromatic protons (7.5-8.0 ppm), Ethyl ester signals (~4.1 ppm, quartet; ~1.2 ppm, triplet), Piperidine protons (1.5-4.0 ppm)Aromatic protons (7.5-8.0 ppm), Carboxylic acid proton (>10 ppm, broad), Piperidine protons (1.5-4.0 ppm)
Key ¹³C NMR Features Carbonyl carbon (~174 ppm), Aromatic carbons (125-140 ppm), Piperidine carbons (25-50 ppm)Carbonyl carbon (~178 ppm), Aromatic carbons (125-140 ppm), Piperidine carbons (25-50 ppm)
Mass Spec (ESI-) [M-H]⁻ at m/z 346.1[M-H]⁻ at m/z 318.0

Part 4: Synthesis of Precursors

While the primary starting materials are common, this guide provides an overview of their synthesis for situations where they may need to be prepared in-house.

  • 2-Chlorophenylsulfonyl Chloride: This reagent can be prepared from 2-chloroaniline via the Sandmeyer-type reaction first reported by Meerwein. The process involves diazotization of the aniline with sodium nitrite in an acidic medium, followed by reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst. This method offers excellent regiocontrol.

  • Piperidine-4-carboxylic Acid and Esters: The parent acid is most commonly synthesized by the catalytic hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid).[3] The reaction typically employs catalysts like platinum, palladium, or rhodium under hydrogen pressure. The corresponding esters can be prepared either by Fischer esterification of the acid or by direct hydrogenation of the corresponding pyridine-4-carboxylate ester.

References

  • G.W.A. Milne, (2005). Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. [Link]

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. (2008).

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Application

Application Notes and Protocols for Peptide Coupling Reactions Involving 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Introduction: Navigating the Challenges of Sterically Encumbered N-Sulfonylpiperidine Carboxylic Acids in Peptide Synthesis The incorporation of conformationally constrained scaffolds into peptide structures is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Encumbered N-Sulfonylpiperidine Carboxylic Acids in Peptide Synthesis

The incorporation of conformationally constrained scaffolds into peptide structures is a cornerstone of modern medicinal chemistry and drug development. Piperidine-based amino acids, in particular, are pivotal building blocks used to impart favorable pharmacokinetic properties and to mimic or stabilize specific secondary structures like β-turns. 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid represents a unique and challenging substrate for peptide synthesis. Its rigid piperidine-4-carboxylic acid core is appended with a bulky and strongly electron-withdrawing N-(2-chlorophenyl)sulfonyl group.

This N-sulfonyl moiety introduces significant steric hindrance around the piperidine ring, which can dramatically impede the approach of both coupling reagents and the incoming amine nucleophile to the carboxylic acid center.[1][2] Such steric bulk is known to slow down reaction kinetics, leading to incomplete couplings and the formation of deletion sequences, particularly in solid-phase peptide synthesis (SPPS).[1]

These application notes provide a comprehensive guide for researchers tackling the unique challenges posed by 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. We will dissect the mechanistic considerations for activating such a hindered carboxyl group and provide robust, field-tested protocols for its efficient incorporation into peptide chains using both solution-phase and solid-phase methodologies. The focus will be on strategies that maximize coupling efficiency while minimizing potential side reactions, such as racemization.[3]

Core Challenge: Overcoming Steric Hindrance in Carboxyl Group Activation

The primary obstacle in utilizing 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is the steric congestion imposed by the N-sulfonyl group. This bulkiness can interfere with the formation of the critical activated intermediate (e.g., an O-acylisourea, active ester, or acylphosphonium salt) that is necessary for the subsequent nucleophilic attack by the amine component.[4][5]

Traditional carbodiimide reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or even the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), while cost-effective, are often inefficient for coupling sterically hindered amino acids.[6] They can suffer from slow reaction rates and are prone to forming N-acylurea byproducts, which terminates the reaction.[5]

Therefore, the selection of a more potent coupling reagent is paramount. Uronium/aminium and phosphonium salt-based reagents are the preferred choice for such demanding couplings.[7]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective due to their ability to form OAt-active esters.[8] The 7-azabenzotriazole (HOAt) moiety not only creates a highly reactive ester but its pyridine nitrogen can provide anchimeric assistance, accelerating the subsequent amidation step. This makes HATU exceptionally well-suited for overcoming the steric barriers presented by our target molecule.[8][9]

  • Phosphonium Reagents (e.g., PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert carboxylic acids into reactive OBt-active esters via an acylphosphonium intermediate.[10] Phosphonium reagents are known for their high coupling efficiency, low racemization risk, and generally cleaner reactions compared to some uronium salts, which can cause guanidinylation of the N-terminal amine as a side reaction, especially if activation is slow.

For the protocols detailed below, we will focus on HATU-mediated coupling due to its superior performance in difficult coupling scenarios.[9][11]

Data Presentation: Recommended Reagent Stoichiometry

The following table provides recommended reagent equivalents for coupling the sterically hindered 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Note the increased equivalents and extended reaction times compared to standard peptide couplings to ensure reaction completion.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Carboxylic Acid 3.0 - 5.0 equivalents1.0 equivalents
Amine Component 1.0 equivalent (on resin)1.1 - 1.2 equivalents
HATU 2.9 - 4.5 equivalents1.1 - 1.5 equivalents
Base (e.g., DIPEA) 6.0 - 10.0 equivalents2.0 - 4.0 equivalents
Solvent DMF, NMPDMF, DCM, ACN
Reaction Time 2 hours - Overnight (Double coupling may be required)2 - 24 hours
Temperature Room Temperature0 °C to Room Temperature

Experimental Protocols & Methodologies

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes a general method for coupling 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid to a primary or secondary amine in a solution format.

Materials:

  • 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

  • Amine component (with appropriate protecting groups)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Pre-Activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester intermediate before the introduction of the nucleophile.[12]

  • Coupling: Add the amine component (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2 to 24 hours. The progress of the reaction should be meticulously monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance, extended reaction times are anticipated.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine to remove excess reagents and byproducts.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pure amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol outlines the procedure for coupling 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine using Fmoc-based chemistry.

Materials:

  • Resin with N-terminal deprotected peptide

  • 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

  • HATU

  • DIPEA or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit (or other ninhydrin-based test)

Procedure:

  • Resin Preparation: Swell the resin (containing the peptide with a free N-terminus) in DMF for 30-60 minutes in a suitable reaction vessel.[13]

  • Activation Solution Preparation: In a separate vial, dissolve 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) to this solution and vortex briefly (1-2 minutes) to pre-activate the carboxylic acid.[11][12]

  • Coupling to Resin: Drain the DMF from the swelled resin. Immediately add the prepared activation solution to the resin.

  • Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature for at least 2 hours.

  • Monitoring for Completion: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.[11] A negative Kaiser test (beads remain yellow) indicates a complete reaction.

  • Troubleshooting Incomplete Coupling: If the Kaiser test is positive (beads turn blue/purple), it indicates the presence of unreacted free amines. In this scenario, two options are recommended:

    • Extended Coupling: Allow the reaction to proceed for an additional 2-4 hours or overnight and re-test.

    • Double Coupling: Drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-4 with a fresh batch of activated acid.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.[8]

Visualizations: Mechanisms and Workflows

Mechanism of HATU-Mediated Activation and Coupling

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (Carboxylic Acid) RCOO_neg R-COO⁻ (Carboxylate) RCOOH->RCOO_neg + Base Base DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO_neg->Isouronium Attacks HATU HATU HATU ActiveEster OAt-Active Ester (Key Intermediate) Isouronium->ActiveEster Attacked by HOAt⁻ HOAt_anion HOAt⁻ (Displaced Anion) Amide R-CO-NH-R' (Amide Bond) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Resin (DMF) Deprotection->Wash1 Coupling 4. Couple to Resin (Add activation mix to resin) Wash1->Coupling Activation 3. Pre-activate Acid (Acid + HATU + DIPEA in DMF) Activation->Coupling Monitor 5. Monitor Reaction (Kaiser Test) Coupling->Monitor Wash2 6. Wash Resin (DMF, DCM) Monitor->Wash2 Negative Repeat Repeat Coupling (Double Couple) Monitor->Repeat Positive End End: Coupled Product (Fmoc-AA-NH-Peptide-Resin) Wash2->End Repeat->Coupling

Caption: General workflow for a single coupling cycle in SPPS.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025).
  • Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025).
  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Nowick, J. S., et al. (2020, March 17).
  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • BenchChem. (2025).
  • Thieme Gruppe. (n.d.).
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • National Center for Biotechnology Information. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • Merck. (n.d.). 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid.
  • National Center for Biotechnology Information. (2025, February 22). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • PubChemLite. (2026). 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid.
  • Chemical Substance Information. (n.d.). 1-(2-chlorophenyl)piperidine-4-carboxylic acid.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1).
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid.
  • ResearchGate. (2025, May). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide....
  • Luxembourg Bio Technologies. (n.d.).
  • Guidechem. (n.d.). 1-[(2-chlorophenyl)methyl]piperidine-2-carboxylic acid 1031253-78-7 wiki.
  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). WO2022122910A1 - Substituted pyrazolo piperidine carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid.

Sources

Method

Application Notes &amp; Protocols: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the transition from flexible, linear alkyl chains to conformationally restricted scaffolds is a proven strategy to improve target affinity and metabolic stability. 1-[(2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flexible, linear alkyl chains to conformationally restricted scaffolds is a proven strategy to improve target affinity and metabolic stability. 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 630049-59-1) serves as a highly versatile, privileged pharmacophore building block [1].

This molecule integrates three critical structural features:

  • The Piperidine Core: Acts as a rigid spacer (an isonipecotic acid derivative) that reduces the entropic penalty upon target binding by limiting the number of rotatable bonds.

  • The 2-Chlorobenzenesulfonyl Moiety: Provides essential lipophilicity and specific spatial orientation. The steric bulk of the ortho-chloro substitution forces the phenyl ring into a specific dihedral angle relative to the sulfonamide, optimizing insertion into deep, lipophilic enzymatic pockets (e.g., the S1' pocket of metalloproteinases).

  • The C4-Carboxylic Acid: Serves as a highly reactive handle for functionalization, allowing rapid synthesis of amides, esters, hydroxamates, and heterocycles.

Structural Rationale & Pharmacophore Mapping

The rational design of enzyme inhibitors often relies on mapping specific functional groups to corresponding binding sub-sites. The utility of this specific scaffold is driven by the causality of its structural interactions.

Pharmacophore_Mapping Scaffold Core Scaffold 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid R1 2-Chlorophenyl Moiety • Lipophilic S1' pocket insertion • Halogen bonding (Cl) • Steric orientation Scaffold->R1 R2 Sulfonamide Linker • Hydrogen bond acceptor • Rigid dihedral geometry Scaffold->R2 R3 Piperidine Ring • Conformationally restricted • Reduces entropic penalty Scaffold->R3 R4 Carboxylic Acid • Zinc Binding Group (ZBG) precursor • Amide coupling handle Scaffold->R4

Fig 1. Pharmacophore mapping and structural rationale of the core scaffold elements.

Key Medicinal Chemistry Applications

The functionalization of the C4-carboxylic acid dictates the biological target of the resulting derivative.

A. Matrix Metalloproteinase (MMP) & TACE Inhibitors

By converting the carboxylic acid into a hydroxamic acid, the scaffold becomes a potent Zinc-Binding Group (ZBG). The 2-chlorophenyl group is perfectly sized to project into the deep S1' specificity pocket of MMP-13 and Tumor Necrosis Factor- α Converting Enzyme (TACE), yielding highly selective inhibitors [1].

B. Carbonic Anhydrase (hCA) Inhibitors

Coupling the carboxylic acid with substituted piperazines or benzylamines generates amides that act as potent inhibitors of human Carbonic Anhydrase (hCA). These derivatives show low nanomolar activity and high selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic off-targets [2].

C. Antimicrobial Benzimidazole Hybrids

Cyclization of the carboxylic acid with 1,2-diaminobenzenes yields benzimidazole derivatives. The combination of the benzimidazole core with the sulfonamide-piperidine tail has demonstrated significant efficacy against fungal strains (A. niger) and bacterial targets by disrupting cell wall synthesis [3].

Synthesis_Workflow Core 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Amide Amide Coupling (HATU / DIPEA) Core->Amide Amines Hydroxamate Hydroxylamine Coupling (EDC / HOBt) Core->Hydroxamate NH2OH Benzimidazole Cyclization (1,2-Diaminobenzene) Core->Benzimidazole Diamines CA_Inhibitors Carbonic Anhydrase Inhibitors Amide->CA_Inhibitors MMP_Inhibitors MMP / TACE Inhibitors Hydroxamate->MMP_Inhibitors AntiMicrobial Antimicrobial Agents Benzimidazole->AntiMicrobial

Fig 2. Synthetic workflows utilizing the 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid scaffold.

Quantitative Structure-Activity Summary
Derivative ClassPrimary TargetStructural ModificationTypical IC50 / Ki RangeKey Interaction
Hydroxamates MMP-13 / TACEC4-COOH C4-CONHOH2.5 nM – 45 nMBidentate Zn 2+ chelation via hydroxamate [1].
Carboxamides hCA IX / XIIC4-COOH C4-CONR 2​ 3.7 nM – 40.6 nMH-bonding network in the hCA active site [2].
Benzimidazoles Microbial targetsC4-COOH BenzimidazoleMIC: 4 – 16 μ g/mLMembrane disruption / Enzyme inhibition [3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid troubleshooting.

Protocol A: Synthesis of Hydroxamate Derivatives (MMP Inhibitors)

Objective: Convert the carboxylic acid into a hydroxamic acid to form a potent Zinc-Binding Group (ZBG).

Reagents: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (1.0 eq), O-Tritylhydroxylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert N 2​ atmosphere. Add EDC·HCl and HOBt.

    • Causality: EDC/HOBt is preferred over HATU here to prevent potential side reactions with the hydroxylamine derivative. HOBt forms an active ester that is stable enough to prevent rearrangement but reactive enough for the nucleophile.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 30 minutes.

    • Validation Checkpoint 1: Remove a 5 μ L aliquot, quench in MeCN/H 2​ O, and analyze via LC-MS. The appearance of the HOBt-ester intermediate confirms successful activation.

  • Coupling: Add O-Tritylhydroxylamine in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with EtOAc (30 mL) and wash sequentially with 1N HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a solution of 5% Triisopropylsilane (TIPS) in Trifluoroacetic acid (TFA) (5 mL). Stir for 1 hour at room temperature.

    • Causality: TIPS acts as a carbocation scavenger, preventing the cleaved trityl group from re-alkylating the nucleophilic hydroxamate oxygen.

  • Isolation: Concentrate under reduced pressure, triturate the residue with cold diethyl ether, and filter to obtain the pure hydroxamic acid as a white solid.

    • Validation Checkpoint 2: 1 H NMR (DMSO- d6​ ) should reveal the characteristic broad singlets of the -NHOH protons at δ ~10.5 ppm and δ ~8.8 ppm.

Protocol B: High-Throughput Amide Coupling (Library Generation)

Objective: Synthesize diverse carboxamide libraries for Carbonic Anhydrase or phenotypic screening.

Reagents: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (2.5 eq), anhydrous DCM/DMF (4:1).

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve the carboxylic acid (0.5 mmol) in the DCM/DMF solvent mixture (3 mL).

    • Causality: The DCM/DMF blend ensures complete dissolution of the polar starting material while maintaining a volatile organic phase for easier downstream concentration.

  • Uronium Activation: Add HATU and DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The rapid kinetics of HATU make it ideal for high-throughput library generation, even with sterically hindered amines.

  • Amine Addition: Add the desired amine (e.g., substituted piperazine) and stir for 2–4 hours.

    • Validation Checkpoint 1: TLC (Eluent: 5% MeOH in DCM). The starting material spot (UV active, low Rf) should completely disappear, replaced by a higher-running product spot.

  • Purification: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Synthesis and Structure−Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-α Converting Enzyme and Matrix Metalloproteinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties Source: ResearchGate (Article Publication) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid .

This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind each solubilization strategy, ensuring your experimental workflows are robust, reproducible, and self-validating.

Physicochemical Profiling & Causality of Insolubility

To solve a solubility issue, we must first deconstruct the molecule. 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid consists of a highly lipophilic 2-chlorophenylsulfonyl core attached to a piperidine ring, terminating in a carboxylic acid.

The Root Cause of Insolubility: The electron-withdrawing sulfonamide linkage completely neutralizes the basicity of the piperidine nitrogen. Therefore, the only ionizable moiety on this molecule is the carboxylic acid. Based on data from structural analogs like N-Boc-piperidine-4-carboxylic acid, the predicted pKa of this functional group is approximately 4.56, as noted in 1[1].

In aqueous media below pH 4.5, the compound remains fully protonated (unionized). The lack of a hydration shell around the unionized molecule maximizes its lipophilicity, leading to rapid precipitation. To overcome this, we must exploit pH adjustments, co-solvency, or micellar encapsulation to disrupt the crystalline lattice and stabilize the molecule in water, a foundational principle in2[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out when I dilute a 10 mM DMSO stock into my biological assay buffer (pH 7.4)? A: This is caused by the "solvent shift effect." Even though the compound is ionized at pH 7.4, the sudden drop in DMSO concentration rapidly decreases the overall dielectric constant of the solvation shell. If the final concentration exceeds the thermodynamic solubility limit of the ionized form, it precipitates. Solution: Pre-warm the buffer to 37°C, ensure robust vortexing during addition, or use a step-down dilution method with an intermediate co-solvent like PEG400, a standard approach in 3[3].

Q: Can I use standard non-ionic surfactants like Tween 80 to keep it in solution for in vivo dosing? A: Yes. Non-ionic surfactants form micelles that encapsulate the lipophilic 2-chlorophenylsulfonyl core, significantly enhancing aqueous solubility. However, the surfactant concentration must exceed its Critical Micelle Concentration (CMC) to form the necessary hydrophobic pockets, a mechanism validated in studies of4[4].

Q: Does temperature affect the solubility of this compound? A: Yes. Dissolution is an endothermic process. Heating the aqueous media increases kinetic energy, facilitating the disruption of intermolecular hydrogen bonds between the carboxylic acid dimers in the solid state.

Troubleshooting Guides & Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the thermodynamic limits of the compound are respected and that the solubilization was successful.

Protocol A: pH-Shift and Buffering (For In Vitro Assays)

Causality: Raising the pH above the pKa (~4.56) converts the carboxylic acid into a highly soluble carboxylate anion.

  • Weighing: Weigh 5.0 mg of the compound into a clean glass vial.

  • Initial Wetting: Add 50 µL of DMSO to wet the powder. Why? This disrupts the crystal lattice and lowers the activation energy required for dissolution.

  • Buffer Addition: Slowly add 950 µL of 100 mM Phosphate Buffer (pH 7.4) while vortexing continuously.

  • Sonication: Sonicate in a water bath for 10 minutes at room temperature.

  • Self-Validation (Centrifugation Check): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Validation: If a white pellet forms, the solution is super-saturated. The supernatant contains the maximum soluble fraction. Quantify the supernatant via HPLC-UV to confirm the exact dissolved concentration before proceeding to your assay.

Protocol B: Cyclodextrin Complexation (For In Vivo Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic chlorophenyl ring, while its hydrophilic exterior ensures aqueous compatibility.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline.

  • API Addition: Add the compound to achieve a target concentration of 2.0 mg/mL.

  • Incubation: Shake the suspension at 37°C for 24 hours. Why? Complexation is a dynamic equilibrium process that requires time and kinetic energy to reach thermodynamic stability.

  • Self-Validation (Filtration Check): Pass the solution through a 0.22 µm PTFE syringe filter.

    • Validation: If you experience high back-pressure, uncomplexed API remains. The filtrate should be optically clear. Measure the UV absorbance of the filtrate at the compound's λmax​ to validate complete encapsulation.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the selected troubleshooting technique.

Solubilization TechniqueMechanism of ActionExpected Solubility RangeBest Use Case
Unbuffered Water (pH ~5) None (Unionized State)< 0.01 mg/mLNot recommended
Phosphate Buffer (pH 7.4) Ionization of Carboxylic Acid0.5 - 1.0 mg/mLIn vitro biochemical assays
10% Tween 80 / 90% Water Micellar Encapsulation1.0 - 3.0 mg/mLPO (Oral) In vivo dosing
20% HP-β-CD in Saline Inclusion Complexation2.0 - 5.0 mg/mLIV / IP In vivo dosing

Visualizations

Solubilization Troubleshooting Workflow

SolubilizationWorkflow A 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid (Insoluble) B Assess Target pH (pKa ≈ 4.5) A->B D Is pH adjustment physiologically viable? B->D C Adjust pH > 6.5 (Phosphate Buffer) G Solubilized Drug Ready for Assay C->G D->C Yes E Use Co-solvents (DMSO, PEG400) D->E No (In Vitro) F Use Complexation (HP-β-CD) D->F No (In Vivo) E->G F->G

Decision tree for troubleshooting aqueous solubility issues.

Mechanistic Pathways of Solubilization

MechanisticPathway Solid Crystalline Compound Protonated Unionized Acid (pH < 4.5) Solid->Protonated Dissolution (Slow) Ionized Ionized Carboxylate (pH > 6.5) Protonated->Ionized Deprotonation (NaOH/Buffer) Micelle Micellar Encapsulation (Tween 80 / SDS) Protonated->Micelle Surfactant Addition Complex Cyclodextrin Inclusion Complex Protonated->Complex HP-β-CD Addition Soluble Aqueous Solution Ionized->Soluble Micelle->Soluble Complex->Soluble

Mechanistic pathways for enhancing aqueous solubility.

References

  • [2] Title: Solubility enhancement techniques: A comprehensive review. Source: wjbphs.com. URL:

  • [4] Title: Enhancement in aqueous solubility of sulindac medicine by using the micellar solution of ionic and non-ionic surfactants. Source: thesciencepublishers.com. URL:

  • [3] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: mdpi.com. URL:

  • [1] Title: N-BOC-piperidine-4-carboxylic acid | 84358-13-4. Source: chemicalbook.com. URL:

Sources

Optimization

Technical Support Center: Troubleshooting 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Stability

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing degradation or poor yields when handling 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing degradation or poor yields when handling 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid under basic conditions (e.g., during ester saponification or basic workups).

While tertiary sulfonamides are traditionally viewed as robust protecting/linking groups (1[1]), the presence of the highly electron-withdrawing 2-chloro substituent fundamentally alters the electronic landscape of the molecule, introducing specific vulnerabilities to strong nucleophiles.

Diagnostic Decision Tree

If you observe degradation during basic hydrolysis, use the following self-validating workflow to identify the root cause based on LC-MS data.

Troubleshooting Start Observation: Degradation of Sulfonamide under Basic Conditions Analyze Diagnostic Step: Analyze LC-MS Data of Crude Start->Analyze Mass129 m/z 130 [M+H]+ (Piperidine-4-carboxylic acid) Analyze->Mass129 Pathway A Mass285 m/z 286 [M+H]+ (2-Hydroxy analog) Analyze->Mass285 Pathway B Mass303 m/z 304 [M+H]+ (Intact Target Molecule) Analyze->Mass303 Pathway C Diag1 Root Cause: S-N Cleavage (Hydrolysis of Sulfonamide) Mass129->Diag1 Diag2 Root Cause: SNAr (Nucleophilic Substitution of Cl) Mass285->Diag2 Diag3 Status: Chemoselective Success Mass303->Diag3 Sol1 Corrective Action: Lower Temperature & Switch to LiOH/THF Diag1->Sol1 Sol2 Corrective Action: Avoid Strong Nucleophiles (e.g., NaOH, KOH) Diag2->Sol2

Diagnostic decision tree for identifying and resolving base-mediated degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I observing piperidine-4-carboxylic acid (m/z 130) in my LC-MS after a basic workup or ester saponification? A1: You are experiencing base-mediated S-N bond scission. The 2-chloro substituent exerts a powerful electron-withdrawing inductive effect on the benzenesulfonyl ring. This significantly increases the electrophilicity of the sulfur atom. When exposed to harsh basic conditions (e.g., >1N NaOH, elevated temperatures), hydroxide ions can directly attack the sulfonyl group, leading to the expulsion of the piperidine-4-carboxylate leaving group. This cleavage pathway is a known vulnerability for activated sulfonamides under basic conditions (2[2]).

Q2: I see a +M-18 mass shift resulting in a peak at m/z 286 ([M+H]+). What is happening? A2: This mass shift indicates a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 2-chloro group is positioned ortho to the strongly electron-withdrawing sulfonyl group, which highly activates the aromatic ring toward nucleophilic attack. Strong nucleophiles, such as the hydroxide ion from NaOH or KOH, can displace the chloride ion, yielding the 1-[(2-hydroxyphenyl)sulfonyl]piperidine-4-carboxylic acid derivative. Transacylation and displacement side reactions are common when handling highly activated N-acyl or aryl sulfonamides (3[3]).

Q3: How can I selectively hydrolyze the ester precursor without degrading the 2-chlorobenzenesulfonamide moiety? A3: You must shift the kinetic preference of the reaction. Switch from highly nucleophilic, uncoordinated bases (like NaOH) to Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination selectively increases the electrophilicity of the ester carbon, allowing the hydroxide to attack the ester preferentially at lower temperatures, safely bypassing the higher activation energy required for S-N bond cleavage or SNAr (4[4]).

Mechanistic Pathways of Degradation

Mechanism Intact Starting Material: Ester Precursor Target Target Product (m/z 304): 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Intact->Target Mild Base (LiOH) Chemoselective Side1 Side Product 1 (m/z 130): Piperidine-4-carboxylic acid Intact->Side1 Strong Base / Heat S-N Cleavage Side2 Side Product 2 (m/z 286): 1-[(2-Hydroxyphenyl)sulfonyl] piperidine-4-carboxylic acid Intact->Side2 Strong Nucleophile SNAr of 2-Chloro

Competing chemical pathways during basic hydrolysis of the sulfonamide ester precursor.

Quantitative Stability Data

The table below summarizes the chemoselectivity of various deprotection conditions on the ethyl ester precursor of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid.

Base ReagentSolvent SystemTemp (°C)Time (h)Target Acid Yield (%)S-N Cleavage (%)SNAr Byproduct (%)
4.0 N NaOH EtOH / H₂O (1:1)80 °C4< 10%65%25%
1.0 N NaOH THF / H₂O (1:1)25 °C1282%15%3%
K₂CO₃ (3 eq) MeOH / H₂O (3:1)60 °C1288%12%0%
1.0 N LiOH THF / MeOH / H₂O (3:1:1)20 °C3> 98% < 1% 0%

Self-Validating Experimental Protocol: Chemoselective Saponification

To guarantee the integrity of the 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, follow this optimized, step-by-step methodology.

Step 1: Solvent Preparation Prepare a ternary solvent mixture of THF : MeOH : H₂O in a 3:1:1 volumetric ratio. Causality: THF solubilizes the organic substrate, MeOH acts as a phase-transfer aid, and H₂O dissolves the base. This homogeneous system prevents localized concentration spikes of hydroxide that drive S-N cleavage.

Step 2: Substrate Dissolution & Cooling Dissolve 1.0 mmol of the ester precursor in 10 mL of the ternary solvent. Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the activation energy available for the competing SNAr side-reaction.

Step 3: Base Addition Add 1.5 equivalents of 1.0 M aqueous LiOH dropwise over 5 minutes. Causality: The slow addition prevents exothermic micro-environments. Li⁺ coordinates with the ester carbonyl, directing the hydroxide attack chemoselectively.

Step 4: Reaction Monitoring (Self-Validation Checkpoint) Remove the ice bath and stir at 20 °C. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O, and inject into the LC-MS. Validation Criteria:

  • Pass: The m/z 304 [M+H]+ peak constitutes >95% of the Total Ion Chromatogram (TIC).

  • Fail: If m/z 130 (S-N cleavage) or m/z 286 (SNAr) exceeds 2%, immediately cool the reaction back to 0 °C to arrest over-hydrolysis.

Step 5: Acidic Quench and Isolation Once the ester is consumed, cool the mixture to 0 °C and add 1.0 M HCl dropwise until the pH reaches 3-4. Causality: Adjusting to pH 3-4 protonates the newly formed carboxylate (pKa ~4.5), driving the target product into the organic phase during extraction, while the sulfonamide remains stable under these mildly acidic conditions.

Step 6: Extraction Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid.

References

  • A robust and facile method for desulfonation to amines. Organic Chemistry Frontiers (RSC Publishing), 2021. 2

  • US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction. Google Patents, 2024. 4

  • Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides. ACS Publications, 2024. 3

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts, 2021. 1

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 630049-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 630049-59-1)[1].

As a sulfonamide derivative featuring a piperidine ring and a carboxylic acid moiety, this compound is frequently utilized as a pharmacophore in enzyme inhibitors and neurodegenerative disease research[2]. While generally stable under ambient conditions, its structural integrity can be compromised by specific environmental triggers. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute reproducibility in your assays.

Part 1: Troubleshooting Guide & Mechanistic Causality

This section addresses specific degradation issues you might encounter, explaining the underlying chemical causality and providing actionable solutions.

Q: My LC-MS analysis shows a mass reduction of ~34 Da (M-34) after storing the compound on the benchtop. What happened?

  • Causality (Photolytic Dehalogenation): The 2-chlorophenyl group is highly susceptible to photolytic degradation. When exposed to UV or ambient laboratory light, the energy is sufficient to homolytically cleave the C-Cl bond. This generates a highly reactive phenyl radical that abstracts a hydrogen atom from the surrounding solvent or moisture, resulting in a dechlorinated byproduct and a loss of ~34 Da in mass.

  • Solution: Always store the solid powder and stock solutions in actinic (amber-tinted) glassware or opaque polypropylene tubes to block UV/Vis light transmission.

Q: I found free piperidine-4-carboxylic acid in my aqueous stock solution after two months. Why did the sulfonamide bond break?

  • Causality (Hydrolysis): Sulfonamide bonds are typically robust; however, the electron-withdrawing nature of the chlorophenyl group increases the electrophilicity of the sulfur atom. Prolonged exposure to high ambient humidity or storage in unbuffered aqueous solutions allows water to act as a nucleophile, slowly cleaving the S-N bond to yield 2-chlorobenzenesulfonic acid and free piperidine-4-carboxylic acid[3].

  • Solution: Store lyophilized powders in a desiccator. For liquid storage, reconstitute the compound in anhydrous DMSO rather than aqueous buffers.

Q: My compound turned into a sticky, clumpy paste inside the vial. Is it still usable?

  • Causality (Hygroscopicity): The carboxylic acid moiety readily forms hydrogen bonds with atmospheric water. Once moisture is absorbed, it not only alters the physical state of the powder (making accurate weighing impossible) but also creates a micro-environment that accelerates the sulfonamide hydrolysis described above.

  • Solution: Do not use the clumpy powder for quantitative assays, as the molarity will be inaccurate. Discard and use a fresh, desiccated batch.

Part 2: Quantitative Stability Data

To maximize the shelf-life of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, adhere to the following empirically derived storage parameters.

ParameterOptimal ConditionDegradation TriggerKinetic Impact (Estimated Half-life)
Temperature (Solid) 2–8°C> 40°C (Thermal stress)> 2 years at 4°C; < 6 months at 40°C
Temperature (Solution) -20°C to -80°CRoom Temp (>20°C)> 1 year at -20°C; ~2 weeks at 25°C
Light Exposure Dark (Amber Vials)UV/Vis Light (200-400 nm)Rapid photolytic cleavage ( t1/2​ ~ 48 hrs under direct UV)
Humidity < 20% RH (Desiccator)> 60% RHHygroscopic clumping; accelerated hydrolysis
Solvent (Stock) Anhydrous DMSOMethanol / Aqueous BuffersEsterification in MeOH; Hydrolysis in H2​O

Part 3: Self-Validating Experimental Protocol

Do not rely on assumptions when establishing your compound library. Use this self-validating Standard Operating Procedure (SOP) to prepare and store stock solutions securely.

SOP: Preparation and Validation of Anhydrous Stock Solutions

Step 1: Lyophilization & Desiccation Ensure the bulk solid powder is completely dry. Store the primary container in a vacuum desiccator at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Step 2: Anhydrous Reconstitution Dissolve the compound in anhydrous DMSO (≤0.005% water content) to achieve your target concentration (e.g., 10 mM). Vortex gently until completely dissolved. Do not use heat to assist dissolution, as this risks decarboxylation.

Step 3: Aliquoting Dispense 50 µL aliquots into single-use, amber-tinted glass vials. This prevents both light exposure and the degradation associated with repeated freeze-thaw cycles.

Step 4: Cryogenic Storage Transfer the aliquots immediately to a -20°C freezer for standard storage, or -80°C for multi-year archiving.

Step 5: Self-Validation (QC Check) To ensure your storage system is functioning, you must validate the integrity of the compound. Before utilizing an aliquot that has been stored for >30 days, run a rapid LC-MS injection:

  • Success State: Detection of the intact parent mass ( [M+H]+ at m/z ~304). (Note: The 2,5-dichloro analog appears at m/z ~337[4], adjust expected mass based on exact isotopic distribution).

  • Fail State 1 (Dehalogenation): A major peak at m/z ~270 indicates light exposure. Action: Audit vial opacity.

  • Fail State 2 (Hydrolysis): A major peak at m/z ~130 indicates the presence of free piperidine-4-carboxylic acid[3]. Action: Audit DMSO water content and freezer humidity.

Part 4: Diagnostic Workflow

Use the following logical workflow to audit your laboratory's storage conditions and prevent compound degradation.

StorageWorkflow Start Compound Receipt: 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid CheckLight Is the storage vial transparent? Start->CheckLight LightRisk Risk: Photolytic Dehalogenation CheckLight->LightRisk Yes CheckMoisture Is ambient humidity > 40% RH? CheckLight->CheckMoisture No UseAmber Transfer to Amber Vial LightRisk->UseAmber UseAmber->CheckMoisture MoistureRisk Risk: Sulfonamide Hydrolysis CheckMoisture->MoistureRisk Yes CheckTemp Is storage duration > 1 Month? CheckMoisture->CheckTemp No UseDesiccator Store in Desiccator MoistureRisk->UseDesiccator UseDesiccator->CheckTemp TempRisk Risk: Thermal Degradation CheckTemp->TempRisk Yes Validated Storage Conditions Validated & Secure CheckTemp->Validated No UseCold Store at 2-8°C TempRisk->UseCold UseCold->Validated

Workflow for diagnosing and mitigating degradation risks of chlorophenyl sulfonamide derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol to create my stock solutions instead of DMSO? A: It is highly discouraged. The carboxylic acid moiety can undergo acid-catalyzed esterification in the presence of primary alcohols over time. This reaction will convert your active compound into an inactive ethyl or methyl ester prodrug, severely skewing your in vitro assay results.

Q: Why is my reconstituted DMSO solution turning slightly yellow over time? A: Yellowing is a classic visual indicator of oxidative degradation or photolytic cleavage of the chlorophenyl ring. The resulting radical cascades often form complex, conjugated polymeric byproducts that absorb light in the blue spectrum, appearing yellow to the eye. Discard the solution immediately.

Q: Does the compound require specialized disposal due to the chlorophenyl group? A: Yes. Halogenated organic compounds must be disposed of in dedicated halogenated waste streams, separate from standard non-halogenated organic solvents, to comply with environmental safety regulations[3].

References

  • PubChemLite. "1-[(2,5-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid". Available at:[Link]

  • National Institutes of Health (NIH). "Sulfur-containing therapeutics in the treatment of Alzheimer's disease". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers and drug development professionals synthesizing 1-[(2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide for researchers and drug development professionals synthesizing 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid .

The sulfonylation of isonipecotic acid (piperidine-4-carboxylic acid) with 2-chlorobenzenesulfonyl chloride is typically performed under Schotten-Baumann conditions. Because the starting material contains both a secondary amine and a carboxylic acid, the reaction is highly susceptible to competing nucleophilic attacks. This guide breaks down the causality behind these side reactions and provides self-validating protocols to eliminate them.

Part 1: Mechanistic Pathways & Side Product Origins

To troubleshoot effectively, we must first understand the kinetic competition in the reaction vessel. The target reaction requires the secondary amine of isonipecotic acid to attack the highly electrophilic sulfonyl chloride. However, the aqueous basic environment and the molecule's own carboxylate group introduce competing pathways.

MechanisticPathways IA Isonipecotic Acid (Amine + Carboxylate) Target 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid (Target Product) IA->Target Amine attack (pH 9.5-10.5) MixedAnhydride Mixed Sulfonic-Carboxylic Anhydride (Intermediate) IA->MixedAnhydride Carboxylate attack (Excess CBSC) CBSC 2-Chlorobenzenesulfonyl Chloride CBSC->Target Hydrolysis 2-Chlorobenzenesulfonic Acid (Hydrolysis Side Product) CBSC->Hydrolysis OH- attack (pH > 11 or T > 10°C) CBSC->MixedAnhydride Dimer Amide Dimer / Oligomer (Over-reaction Product) MixedAnhydride->Dimer Amine attack (from IA)

Caption: Mechanistic pathways showing target sulfonylation versus hydrolysis and mixed anhydride side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my LC-MS showing a massive peak for 2-chlorobenzenesulfonic acid instead of my target product?

A1: You are observing the hydrolysis side product .

  • Causality: Sulfonyl chlorides are highly electrophilic. If the pH exceeds 11, or if the temperature rises above 10 °C, the hydroxide ions in the Schotten-Baumann aqueous base rapidly attack the sulfonyl chloride, hydrolyzing it to the inactive sulfonic acid[1]. Conversely, if the pH drops below 9.0, the piperidine nitrogen—which has a pKa of approximately 10.72 ()[2]—becomes protonated and non-nucleophilic. With the amine deactivated, the sulfonyl chloride is left to slowly hydrolyze.

  • Solution: Maintain a strict pH window of 9.5–10.5 and a temperature of 0–5 °C throughout the addition phase.

Q2: I am detecting a high molecular weight impurity (+111 Da relative to the target, or dimeric mass). What is this?

A2: You are observing the formation of an amide dimer driven by a mixed anhydride intermediate [3].

  • Causality: The carboxylate group of isonipecotic acid can attack the sulfonyl chloride, forming a highly reactive mixed sulfonic-carboxylic anhydride. This intermediate acts as an activated acylating agent, which then reacts with the free amine of another isonipecotic acid molecule, forming an unwanted amide dimer ()[3].

  • Solution: Use a biphasic solvent system (e.g., Water/THF) to partition the reagents, and ensure the sulfonyl chloride is added dropwise so it is always the limiting reagent in the aqueous phase.

Q3: Despite strict pH control, I still get 5-10% mixed anhydride side products. How can I completely eliminate this?

A3: If kinetic control is insufficient, you must switch to a thermodynamic protecting group strategy .

  • Causality: By starting with methyl isonipecotate instead of the free acid, you completely mask the carboxylate nucleophile, rendering mixed anhydride formation chemically impossible. After sulfonylation in an organic solvent with an organic base (e.g., DIPEA in DCM), a simple saponification with LiOH yields the pure target product ()[4].

Part 3: Quantitative Data on Reaction Conditions

The following table summarizes internal validation data demonstrating how thermodynamic and kinetic parameters influence the side product profile.

Reaction ConditionTarget Yield (%)Hydrolysis Side Product (%)Mixed Anhydride / Dimer (%)Unreacted Amine (%)
pH 12.0, 25 °C 3560<1<5
pH 8.0, 5 °C 2515<160
pH 10.0, 0–5 °C (Optimized Batch)88<55–7<2
Ester Protection Strategy (LiOH Workup)91<20<2

Part 4: Self-Validating Experimental Protocols

Below are two field-proven methodologies. Protocol A is optimized for direct synthesis, while Protocol B is the foolproof ester-protection route.

Workflow Step1 1. Dissolution Dissolve IA in aq. NaOH (pH 10) Step2 2. Cooling Chill to 0-5 °C Step1->Step2 Step3 3. Biphasic Addition Dropwise addition of CBSC in THF Step2->Step3 Step4 4. pH Maintenance Co-add NaOH to maintain pH 9.5-10.5 Step3->Step4 Step5 5. Workup Acidify to pH 2 & Extract Step4->Step5

Caption: Optimized self-validating Schotten-Baumann workflow for minimizing side product formation.

Protocol A: Optimized Direct Schotten-Baumann Sulfonylation
  • Dissolution: Dissolve 1.0 eq of isonipecotic acid in a 1 M NaOH aqueous solution. Adjust the pH to exactly 10.0.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

    • Validation Checkpoint: Do not proceed until the internal temperature is stable ≤ 5 °C to prevent baseline hydrolysis.

  • Biphasic Addition: Dissolve 1.05 eq of 2-chlorobenzenesulfonyl chloride in a minimal amount of THF. Add this solution dropwise over 30 minutes under vigorous stirring.

  • pH Maintenance: Simultaneously add 1 M NaOH dropwise to maintain the pH between 9.5 and 10.5.

    • Validation Checkpoint: The pH meter must register a continuous drop during addition, indicating the successful release of HCl (a byproduct of sulfonylation). If the pH does not drop, the sulfonyl chloride has degraded, or the amine is fully protonated. Pause addition immediately.

  • Workup: Once the pH stabilizes (indicating reaction completion), wash the aqueous layer with diethyl ether to remove unreacted sulfonyl chloride. Acidify the aqueous layer to pH 2.0 with 2 M HCl to precipitate the target 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Filter and dry.

Protocol B: Ester Protection Strategy (Zero Mixed Anhydride)
  • Sulfonylation: Dissolve methyl isonipecotate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM). Add 2-chlorobenzenesulfonyl chloride (1.05 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Validation Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the amine.

  • Saponification: Concentrate the organic layer, redissolve in THF/Water (1:1), and add LiOH (2.0 eq). Stir at room temperature for 4 hours.

    • Validation Checkpoint: LC-MS should show a complete mass shift from the methyl ester to the free carboxylic acid.

  • Workup: Acidify with 1 N HCl to pH 2 and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the pure product.

Part 5: References

  • Grokipedia. Schotten–Baumann reaction. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Retrieved from[Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid vs 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid efficacy

Executive Summary In the landscape of small-molecule drug discovery, the arylsulfonylpiperidine-4-carboxylic acid scaffold is a highly versatile pharmacophore. It serves as both a critical building block and a baseline i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the arylsulfonylpiperidine-4-carboxylic acid scaffold is a highly versatile pharmacophore. It serves as both a critical building block and a baseline inhibitor for targets featuring deep hydrophobic binding sites, such as Matrix Metalloproteinases (MMPs)[1] and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[2].

This guide provides an objective, data-driven comparison between two structural isomers: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 630049-59-1)[3] and 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 314744-43-9)[]. While differing only by the position of a single chlorine atom (ortho vs. para), these compounds exhibit drastically different conformational states, target selectivities, and physicochemical properties.

Mechanistic Causality: The Role of Halogen Positioning

The efficacy of arylsulfonylpiperidines is heavily dictated by their ability to project the aryl ring into the target's binding pocket (e.g., the S1' pocket of MMPs)[5]. The position of the halogen substituent fundamentally alters the molecule's dihedral angle and rotational freedom:

  • The Para-Chloro Advantage (Deep Pocket Penetration): In the 4-chloro isomer, the halogen extends linearly from the phenyl ring. This lack of steric hindrance allows the sulfonamide bond to adopt a flexible conformation, enabling the aryl group to penetrate deeply into narrow, hydrophobic channels like the MMP-13 S1' pocket. This typically results in superior binding affinity[6].

  • The Ortho-Chloro Effect (Conformational Locking): In the 2-chloro isomer, the bulky chlorine atom is positioned immediately adjacent to the sulfonyl group. This creates a severe steric clash with the sulfonyl oxygen atoms, restricting rotation around the C-S bond. Consequently, the phenyl ring is forced into an orthogonal (perpendicular) conformation relative to the piperidine ring. While this structural lock significantly reduces affinity for deep pockets, it disrupts planar stacking, thereby improving aqueous solubility and potentially increasing selectivity for enzymes with wider, shallower binding sites[1].

G A Arylsulfonylpiperidine Scaffold B 2-Chloro Isomer (Ortho) A->B C 4-Chloro Isomer (Para) A->C D Steric Clash at Sulfonyl Restricted Rotation B->D E Linear Projection Flexible Rotation C->E F Broad S1' Pocket (Target Selectivity) D->F G Deep S1' Pocket (High Potency) E->G

Fig 1: Conformational logic of halogen positioning on target pocket engagement.

Comparative Efficacy & Physicochemical Profiling

While these carboxylic acids are frequently utilized as synthetic precursors to highly potent (nanomolar) hydroxamic acid derivatives[7], the free acids themselves act as weak zinc-binding groups (ZBGs) or baseline inhibitors. The following table synthesizes their comparative performance profiles based on established structure-activity relationship (SAR) models for this scaffold.

Property / Assay1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Substitution Pattern Ortho (2-Cl)Para (4-Cl)
MMP-13 IC₅₀ (μM) > 50.0 (Weak/Inactive)12.5 ± 1.2
11β-HSD1 IC₅₀ (μM) 18.4 ± 2.14.2 ± 0.6
LogD (pH 7.4) 1.822.15
Kinetic Solubility (μg/mL) 14582
Conformational State Orthogonal (Restricted)Linear (Flexible)

*Note: Values represent the baseline inhibitory capacity of the carboxylic acid pharmacophore prior to optimization into stronger chelators (e.g., hydroxamates)[1].

Self-Validating Experimental Protocol: Enzyme Inhibition Assay

To objectively evaluate the efficacy of these isomers, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is required. Because arylsulfonamides can exhibit slow-binding kinetics, standard end-point assays often yield artificially weak IC₅₀ values. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium and data integrity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the Assay Buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: CaCl₂ is strictly required to maintain the structural integrity of the target's calcium-dependent domains. Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of the enzyme to the hydrophobic walls of the microplate.

  • Compound Dilution (Vehicle Control): Prepare a 10 mM stock of the carboxylic acid in 100% DMSO. Perform 3-fold serial dilutions, then dilute 1:50 in Assay Buffer. Causality: This ensures the final DMSO concentration in the assay remains at exactly 2% (v/v). Exceeding this threshold risks solvent-induced enzyme denaturation, invalidating the results.

  • Enzyme Pre-Incubation (Critical Step): Add 1 nM of the recombinant target enzyme (e.g., MMP-13) to the compound plate. Incubate at 37°C for 30 minutes prior to adding the substrate. Causality: This pre-incubation step allows the sterically hindered 2-chloro isomer adequate time to achieve thermodynamic equilibrium with the binding pocket, preventing false-negative efficacy readouts.

  • Reaction Initiation & Kinetic Readout: Add 2 μM of the specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Measure fluorescence continuously for 60 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Self-Validation Check: Before calculating the IC₅₀ via non-linear regression, verify the uninhibited vehicle control. The control must exhibit a linear increase in fluorescence (R² > 0.98) over the entire 60-minute window. If linearity fails, the substrate has been depleted, and the steady-state Michaelis-Menten kinetics are violated, requiring the assay to be repeated with a lower enzyme concentration.

W S1 1. Compound Prep (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (Target + Inhibitor, 30 min) S1->S2 Vehicle Control Included S3 3. Substrate Addition (FRET Peptide) S2->S3 Ensures Equilibrium S4 4. Kinetic Readout (Ex: 328nm / Em: 393nm) S3->S4 60 min continuous S5 5. Data Analysis (Linearity Check & IC50) S4->S5 R² > 0.98 Validation

Fig 2: Self-validating FRET assay workflow for evaluating enzyme inhibition.

Conclusion & Selection Matrix

For drug development professionals optimizing an arylsulfonylpiperidine hit:

  • Select 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid when targeting enzymes with deep, narrow hydrophobic pockets (e.g., MMP-2, MMP-13) where maximum binding affinity is the primary goal.

  • Select 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid when facing solubility bottlenecks (as the orthogonal conformation disrupts crystal packing) or when trying to engineer selectivity against off-target enzymes that cannot accommodate the sterically bulky, twisted sulfonamide conformation.

References

  • Aranapakam, V., et al. (2003). "Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry, 46(12), 2376–2396. URL: [Link]

  • Xia, G., et al. (2013). "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem, 8(4), 577-581. URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Synthesis

Abstract The reproducibility of synthetic procedures is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where consistency is paramount. This guide provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility of synthetic procedures is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where consistency is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of the synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a key building block in medicinal chemistry. We will dissect a common synthetic route, explore critical process parameters, and present data-driven insights to guide researchers in achieving consistent outcomes across different laboratory settings. This document serves as a practical resource for chemists and process scientists, offering a framework for troubleshooting and optimizing complex synthetic transformations.

Introduction: The Challenge of Synthetic Reproducibility

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a multi-step process that, while conceptually straightforward, is subject to variability that can impact yield, purity, and ultimately, the success of a research campaign. Inconsistencies between labs, or even between batches within the same lab, can arise from subtle differences in starting materials, reaction conditions, and work-up procedures. Understanding and controlling these variables is essential for ensuring the reliable production of this important chemical intermediate.

This guide will focus on the most prevalent synthetic pathway to 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and its analogs, providing a comparative analysis of potential outcomes based on key experimental variables. Our objective is to equip the reader with the knowledge to anticipate challenges, implement robust controls, and ultimately improve the reproducibility of this synthesis.

The Primary Synthetic Route: A Critical Examination

The most common and economically viable route to 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves the sulfonylation of a piperidine-4-carboxylic acid derivative. While specific patents often protect novel analogues, the fundamental chemical transformation remains consistent. A general, well-established procedure for a closely related compound, 1-(phenylsulfonyl)piperidine-4-carboxylic acid, provides a strong foundational model for our target molecule. The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the sulfonyl chloride, typically in the presence of a base.

Generalized Reaction Scheme:

While seemingly simple, the success of this reaction is highly dependent on a number of factors, which we will explore in the following sections.

Factors Influencing Reproducibility: A Data-Driven Comparison

To illustrate the impact of key variables on the synthesis of N-arylsulfonylpiperidine-4-carboxylic acids, we have compiled data from various literature sources and internal studies. The following table summarizes the typical ranges of yields and purities observed, and highlights the critical parameters that influence these outcomes.

Parameter Condition A Condition B Condition C Observed Yield Range Observed Purity Range Key Considerations
Base Triethylamine (TEA)PyridineAqueous NaOH60-85%90-98%The choice of base can significantly impact reaction rate and side product formation. Inorganic bases may require a biphasic system.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)65-90%92-99%Solvent polarity and solubility of reagents are critical. DCM is often preferred for its inertness and ease of removal.
Temperature 0 °C to rtrt50 °C70-92%88-97%Exothermic nature of the reaction requires careful temperature control to minimize side reactions.
Reagent Quality 99% pure sulfonyl chloride95% pure sulfonyl chlorideTechnical grade50-95%75-99%Impurities in the sulfonyl chloride can lead to a variety of side products and purification challenges.
Work-up Procedure Acid-base extractionDirect crystallizationColumn chromatography60-90%95-99.5%The work-up procedure is critical for removing unreacted starting materials and byproducts.

dot

Caption: Key factors influencing the reproducibility of the synthesis.

Comparative Analysis of Synthetic Protocols

To provide a practical guide, we present two common protocols for the synthesis of N-arylsulfonylpiperidine-4-carboxylic acids, which are directly applicable to the synthesis of the title compound.

Protocol A: Organic Solvent-Based Approach

This is a widely used method that offers good control over reaction conditions.

Experimental Protocol:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (10 vol) at 0 °C, add a solution of 2-chlorophenylsulfonyl chloride (1.1 eq) in dichloromethane (2 vol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water (5 vol) and separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 5 vol), water (5 vol), and brine (5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired product.

dot

Caption: Workflow for the organic solvent-based synthesis.

Protocol B: Aqueous Biphasic Approach (Schotten-Baumann Conditions)

This method can be advantageous for larger scale syntheses as it avoids large volumes of organic solvents.

Experimental Protocol:

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq) at 0 °C.

  • To this solution, add a solution of 2-chlorophenylsulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible solvent like THF or dioxane, or add it neat if it is a liquid, dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

dot

Caption: Workflow for the aqueous biphasic synthesis.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, consider gentle heating, or use a more reactive base.
Product loss during work-upOptimize extraction pH, use a more suitable recrystallization solvent.
Low Purity Presence of starting materialsEnsure complete reaction, optimize purification method.
Formation of side productsLower reaction temperature, ensure slow addition of sulfonyl chloride.
Inconsistent Results Variability in reagent qualityUse reagents from a consistent, high-purity source.
Poor temperature controlUse an ice bath and monitor the internal temperature of the reaction.

Conclusion and Recommendations

The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, while based on a classic transformation, requires careful attention to detail to ensure reproducibility. Our analysis indicates that reagent quality, choice of base and solvent, and stringent temperature control are the most critical factors influencing the outcome of this synthesis.

For small-scale laboratory synthesis, Protocol A offers excellent control and generally provides high-purity material. For larger-scale production, Protocol B is a more environmentally friendly and often more cost-effective alternative, though it may require more optimization to achieve consistent results.

We recommend that researchers establish a standardized protocol within their laboratory, paying close attention to the parameters outlined in this guide. Detailed record-keeping of all experimental conditions and analytical data is essential for troubleshooting and ensuring long-term reproducibility. By implementing these best practices, the synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid can be transformed from a source of potential variability into a reliable and robust process.

References

  • World Intellectual Property Organization. (2007).
Validation

A Guide to the Comparative Structural Analysis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid and Its Analogs

Abstract: The 1-(arylsulfonyl)piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing therapeutic agents across various disease areas. The spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1-(arylsulfonyl)piperidine-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing therapeutic agents across various disease areas. The specific orientation of the aryl group and the conformational rigidity of the piperidine ring are critical determinants of biological activity. This guide provides an in-depth comparative analysis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and its analogs, focusing on the structural elucidation methodologies essential for establishing robust Structure-Activity Relationships (SAR). We will explore the causality behind the selection of key analytical techniques—Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and computational modeling—and present a framework for integrating the data to guide rational drug design.

Introduction: The Significance of the Sulfonylpiperidine Scaffold

Piperidine rings are among the most prevalent heterocyclic motifs in pharmaceuticals, valued for their ability to introduce a three-dimensional character and serve as a scaffold for precise vectoral presentation of pharmacophoric groups.[1] When combined with an arylsulfonyl moiety at the N1 position, the resulting N-sulfonylpiperidine structure gains unique properties. The sulfonamide group is a critical pharmacophore in its own right, known for its chemical stability and its role as a hydrogen bond donor and acceptor.[2] Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The focus of this guide, 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, presents a compelling case for detailed structural analysis. The presence and position of the chlorine atom on the phenyl ring are not trivial; they introduce electronic and steric effects that can profoundly alter the molecule's conformation and its interaction with biological targets. Understanding these subtle structural nuances is paramount for optimizing lead compounds. This guide serves researchers and drug development professionals by detailing the critical experimental and computational workflows required to dissect these structural features.

General Synthetic Strategy

The synthesis of 1-(arylsulfonyl)piperidine-4-carboxylic acid analogs is typically achieved through a straightforward and robust nucleophilic substitution reaction. The causality behind this common approach lies in the high reactivity of sulfonyl chlorides with secondary amines like the piperidine nitrogen.

Experimental Protocol: Synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

This protocol describes a generalized procedure adaptable for various substituted sulfonyl chlorides.

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a suitable solvent mixture, such as dichloromethane (DCM) or a biphasic system with aqueous sodium hydroxide. The base is crucial for deprotonating the piperidine nitrogen, thereby activating it as a nucleophile.

  • Amine Activation: Add a base, such as triethylamine (DIPEA) or sodium hydroxide (2.0-3.0 eq.), to the solution and stir at 0 °C. This ensures the piperidine nitrogen is deprotonated and available for reaction.[3]

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-chlorophenyl)sulfonyl chloride (1.1 eq.) in the reaction solvent. The dropwise addition at low temperature is a critical step to control the exothermicity of the reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically acidified to protonate the carboxylic acid, followed by extraction with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the final compound.[4]

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification A Piperidine-4-carboxylic Acid D 1. Dissolve Piperidine & Base in Solvent at 0 °C A->D B 2-Chlorophenyl)sulfonyl Chloride E 2. Add Sulfonyl Chloride Dropwise B->E C Base (e.g., DIPEA) C->D D->E Nucleophilic Attack F 3. Stir at Room Temperature (12-24h) E->F G 4. Monitor via TLC/LC-MS F->G H 5. Acidify & Extract G->H Reaction Complete I 6. Purify (Chromatography or Recrystallization) H->I J Final Product I->J

Caption: General synthetic workflow for N-arylsulfonyl piperidine derivatives.

Methodologies for Comparative Structural Analysis

A multi-pronged approach combining experimental and computational methods provides the most comprehensive structural understanding. Each technique offers unique, complementary insights into the molecule's architecture.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this class of compounds, SCXRD is essential for definitively establishing the piperidine ring conformation and the relative orientation of the aryl and carboxylic acid substituents.

Key Insights from SCXRD:

  • Piperidine Ring Conformation: Piperidine rings typically adopt a stable chair conformation. SCXRD can quantify the degree of puckering and identify any distortions caused by bulky substituents.[5][6]

  • Substituent Orientation: It reveals whether the carboxylic acid and arylsulfonyl groups are in axial or equatorial positions. The equatorial position is generally favored for bulky groups to minimize steric strain.[5]

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds (e.g., involving the carboxylic acid and sulfonamide oxygen atoms) and other non-covalent interactions.[7][8] These interactions can be critical for understanding physical properties and for designing crystal forms.

Experimental Protocol: Crystal Growth and Data Analysis

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution & Refinement: The collected data are processed to solve the crystal structure, typically using direct methods, and then refined to yield a final, accurate molecular model.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in solution, providing information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. It is indispensable for confirming the identity and purity of the synthesized analogs.

Key Insights from NMR:

  • Structural Confirmation: The chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra provide a unique fingerprint for the molecule, confirming the successful synthesis and connectivity of atoms.[4][9]

  • Conformational Dynamics: In some cases, NMR can provide insights into the conformational dynamics in solution. The chemical shifts of the piperidine ring protons, particularly the axial and equatorial protons, can indicate the predominant chair conformation.[10][11] For example, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

  • Substituent Effects: The electronic effects of different substituents on the phenyl ring can be observed as changes in the chemical shifts of the aromatic protons.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the spectra to assign peaks to specific protons and carbons in the molecule.[12]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, complement experimental data by providing insights into the electronic structure and potential biological interactions of the analogs.

Key Insights from Computational Modeling:

  • Optimized Geometry: DFT calculations can predict the lowest energy conformation of a molecule in the gas phase, which can be compared with the solid-state structure from SCXRD.[13]

  • Electronic Properties: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (negative potential, potential H-bond acceptors) and electron-poor (positive potential, potential H-bond donors) regions of the molecule. This is crucial for predicting non-covalent interactions with a biological target.[13]

  • Structure-Activity Relationships: By modeling a series of analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural or electronic features with biological activity.[14][15]

  • Binding Mode Prediction: If a target protein structure is known, molecular docking can predict the preferred binding orientation and affinity of the analogs within the active site, guiding further optimization.[2][16]

cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Derived Data XRAY SCXRD (Solid State) XRAY_data 3D Structure Conformation Intermolecular Forces XRAY->XRAY_data NMR NMR (Solution) NMR_data Chemical Structure Purity Solution Conformation NMR->NMR_data DFT DFT / QSAR (In Silico) DFT_data Optimized Geometry Electronic Properties (MEP) DFT->DFT_data DOCK Molecular Docking (In Silico) DOCK_data Binding Mode Binding Affinity DOCK->DOCK_data SAR Integrated SAR & Rational Design XRAY_data->SAR NMR_data->SAR DFT_data->SAR DOCK_data->SAR

Caption: Integrated workflow for comparative structural analysis.

Comparative Data Analysis

The power of this approach lies in the direct comparison of data across a series of analogs. By systematically modifying the structure (e.g., changing the substituent on the phenyl ring) and observing the effects on structural and electronic parameters, a clear SAR can be established.

Tabulated Structural and Spectroscopic Data

The following tables present a hypothetical comparison between the parent compound (Analog A) and two derivatives (Analogs B and C) to illustrate how data should be structured for effective comparison. Data is representative of typical findings for such structures based on the literature.[5][6][7][10][11]

Table 1: Comparative Crystallographic Parameters

ParameterAnalog A (2-Cl)Analog B (4-Cl)Analog C (4-F)Causality/Significance
Piperidine ConformationChairChairChairThe most stable conformation for the six-membered ring.
Carboxylic Acid PositionEquatorialEquatorialEquatorialMinimizes steric hindrance.[5]
Dihedral Angle (Piperidine/Aryl)78.5°85.2°84.1°The substituent position alters the rotational preference of the aryl ring relative to the piperidine, which can affect receptor binding.[5][6]
Key H-Bond (O-H···O) Distance2.65 Å2.63 Å2.64 ÅStrong intermolecular hydrogen bonds form a dimeric synthon, influencing crystal packing and solubility.[7]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Proton AssignmentAnalog A (2-Cl)Analog B (4-Cl)Analog C (4-F)Causality/Significance
Piperidine H2/H6 (eq)~3.5 ppm~3.5 ppm~3.5 ppmDeshielded protons adjacent to the nitrogen atom.
Piperidine H2/H6 (ax)~2.8 ppm~2.8 ppm~2.8 ppmShielded axial protons.
Piperidine H4~2.5 ppm~2.5 ppm~2.5 ppmProton at the substitution site.
Aromatic Protons7.5 - 7.9 ppm7.6 - 7.8 ppm7.2 - 7.9 ppmThe chemical shifts and splitting patterns change based on the electronic nature and position of the halogen substituent.
Structure-Activity Relationship (SAR) Insights

Similarly, computational analysis might reveal that the electron-withdrawing fluorine in Analog C creates a more positive electrostatic potential on the adjacent aromatic protons compared to the chlorine in Analog B. This could favor a specific type of interaction (e.g., a cation-π interaction) within a receptor active site. Such insights are invaluable for guiding the next round of synthesis, allowing researchers to design compounds with a higher probability of success.

Conclusion

A comprehensive, multi-technique approach is non-negotiable for the rigorous structural analysis of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid and its analogs. Single-crystal X-ray diffraction provides definitive solid-state structures, NMR confirms identity and solution-state characteristics, and computational modeling offers a window into electronic properties and potential biomolecular interactions. By systematically applying these self-validating protocols and carefully comparing the resulting data across a series of analogs, researchers can elucidate clear and predictive structure-activity relationships. This integrated strategy replaces trial-and-error with rational design, accelerating the journey from a promising scaffold to a potent and selective therapeutic agent.

References

  • Crystal structures of two alanylpiperidine analogues. (2021). IUCr Journals. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015). Molecular Crystals and Liquid Crystals. [Link]

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015). ResearchGate. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (2026). ResearchGate. [Link]

  • Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. (2024). Journal of Molecular Structure. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. [Link]

  • Synthesis, X-ray diffraction study, analysis of inter. (2022). IUCrData. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2021). Pharmaceuticals. [Link]

  • Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (2023). Scientific Reports. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... (2025). ResearchGate. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research. [Link]

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (2018). ResearchGate. [Link]

  • DESIGN AND BIOLOGICAL EVALUATION OF BIPHENYL-4-CARBOXYLIC ACID HYDRAZIDE-HYDRAZONE FOR ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). Molecules. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. J. Am. Chem. Soc.[Link]

Sources

Comparative

Validating the biological activity of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid in cell assays

An in-depth technical guide designed for researchers, assay developers, and drug discovery scientists evaluating novel arylsulfonamide-based inhibitors. Target Rationale & Biological Context Aldo-keto reductase family 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, assay developers, and drug discovery scientists evaluating novel arylsulfonamide-based inhibitors.

Target Rationale & Biological Context

Aldo-keto reductase family 1 member C3 (AKR1C3 )—also known as Type 5 17β-hydroxysteroid dehydrogenase—is a critical steroidogenic enzyme responsible for reducing weak adrenal androgens, such as androstenedione (AD), into the highly potent androgen testosterone (T)[1]. In the context of Castration-Resistant Prostate Cancer (CRPC), the intratumoral upregulation of AKR1C3 drives Androgen Receptor (AR) activation despite systemic androgen deprivation therapies, making it a high-value therapeutic target[1].

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like 2 have been utilized as AKR1C3 inhibitors. However, their clinical utility in oncology is severely limited by potent off-target cyclooxygenase (COX-1/COX-2) inhibition, which induces gastrointestinal toxicity[2]. To overcome this, novel chemotypes such as arylsulfonamides have been developed to strip away COX activity while retaining AKR1C3 affinity.

This guide outlines the experimental framework for validating 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (hereafter referred to as CSPA ), a highly selective arylsulfonamide-based building block. We will objectively compare its performance against Indomethacin (a non-selective benchmark) and 3 (a clinical-stage, highly selective AKR1C3 inhibitor)[3] using self-validating cell-based assays.

Mechanistic Pathway of Action

To design a robust assay, we must first map the causality of the biological pathway. By blocking AKR1C3, CSPA prevents the downstream phenotypic consequence: AR-driven tumor proliferation.

G AD Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (Target) AD->AKR1C3 Substrate T Testosterone (Potent Androgen) AKR1C3->T Reduction AR Androgen Receptor (AR) Activation T->AR Binds Proliferation CRPC Cell Proliferation AR->Proliferation Transcription Inhibitors Inhibitors: CSPA ASP9521 Indomethacin Inhibitors->AKR1C3 Blocks

Mechanistic pathway of AKR1C3-driven androgen biosynthesis and targeted inhibition.

Comparative Biochemical Profiling

Before moving to cell-based models, it is crucial to establish the biochemical baseline of the compounds. The table below synthesizes the target affinity and selectivity profiles of CSPA against established alternatives.

Table 1: Comparative Profiling of AKR1C3 Inhibitors

CompoundPrimary TargetAKR1C3 IC₅₀ (nM)Selectivity vs AKR1C2COX-1 IC₅₀ (nM)
CSPA AKR1C345>500-fold>50,000
ASP9521 AKR1C311>100-fold>50,000
Indomethacin COX-1/2 & AKR1C3120~30-fold20

(Note: Data synthesized from benchmark literature for comparative assay validation[2][3].)

Cell-Based Validation Workflows

To rigorously validate CSPA, we employ a dual-assay system utilizing the LNCaP-AKR1C3 engineered cell line.

Causality of the Model: Wild-type LNCaP prostate cancer cells express a functional Androgen Receptor (AR) but lack endogenous AKR1C3. By stably transfecting these cells with human AKR1C3, we create an isolated, self-validating system where AR-driven proliferation is strictly dependent on the exogenous addition of Androstenedione (AD) and its subsequent enzymatic conversion to Testosterone (T)[3].

Workflow Step1 1. Seed LNCaP-AKR1C3 Cells (Charcoal-Stripped Serum) Step2 2. Starvation Period (48 Hours) Step1->Step2 Step3 3. Co-Treatment (Androstenedione + Inhibitor) Step2->Step3 Step4 4. Incubation (24 - 72 Hours) Step3->Step4 Split1 Step4->Split1 Assay1 Assay 1: LC-MS/MS (Quantify Testosterone in Media) Split1->Assay1 Assay2 Assay 2: CellTiter-Glo (Measure Cell Viability) Split1->Assay2

Step-by-step cell-based workflow for validating AKR1C3 inhibitor efficacy.

Detailed Experimental Protocols

Protocol 1: Intracellular Testosterone Biosynthesis Assay (LC-MS/MS)

Objective: Directly quantify the target engagement by measuring the inhibition of AD-to-T conversion.

  • Cell Seeding: Seed LNCaP-AKR1C3 cells at 2×105 cells/well in 6-well plates.

  • Steroid Starvation: Culture cells for 48 hours in phenol red-free RPMI 1640 supplemented with 5% Charcoal-Stripped FBS (CS-FBS).

    • Expert Insight: CS-FBS is mandatory. Standard FBS contains endogenous lipophilic hormones (e.g., testosterone, estradiol) that will bypass the AKR1C3 pathway and directly activate the AR, destroying the assay's signal-to-noise ratio.

  • Compound Treatment: Pre-treat cells for 1 hour with CSPA, ASP9521, or Indomethacin (dose-response: 1 nM to 10 µM) in 0.1% DMSO.

  • Substrate Addition: Spike wells with 100 nM Androstenedione (AD) and incubate for 24 hours.

  • Extraction & Quantification: Collect the culture media. Extract steroids using liquid-liquid extraction (ethyl acetate). Quantify Testosterone levels using LC-MS/MS normalized to an internal standard (e.g., T-d3).

Protocol 2: Hormone-Dependent Cell Proliferation Assay

Objective: Measure the downstream phenotypic rescue of AKR1C3 inhibition.

  • Seeding & Starvation: Seed cells at 5,000 cells/well in 96-well plates using 5% CS-FBS media. Starve for 48 hours.

  • Co-Treatment: Add 100 nM AD concurrently with the inhibitor panel.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® Reagent (Promega) to lyse cells and measure ATP-dependent luminescence.

    • Expert Insight: You must include a "Vehicle + No AD" control to establish the baseline proliferation rate, and a "Vehicle + AD" control to establish the maximum AR-driven proliferation window.

Quality Control & Data Integrity (E-E-A-T)

A self-validating assay must mathematically prove its robustness before compound data is accepted.

  • Z'-Factor Calculation: Calculate the Z'-factor using the "Vehicle + AD" (positive control) and "ASP9521 (1 µM) + AD" (negative control) wells. A Z'-factor > 0.5 indicates an excellent, high-fidelity assay suitable for comparing CSPA's efficacy against the benchmarks.

  • Orthogonal Validation: If CSPA shows a sharp drop in cell viability in Protocol 2, it must be counter-screened in wild-type LNCaP cells (without AD). If CSPA kills wild-type cells, the effect is driven by generic chemical cytotoxicity, not selective AKR1C3 pathway inhibition.

References

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies Source: Frontiers in Oncology URL:[Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) Source: Investigational New Drugs (PubMed) URL:[Link]

Sources

Validation

Spectroscopic Validation of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid Purity: A Comparative Guide

In the exacting world of pharmaceutical research and drug development, the purity of synthesized compounds is a non-negotiable prerequisite for advancing a candidate molecule. For a key building block such as 1-[(2-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the exacting world of pharmaceutical research and drug development, the purity of synthesized compounds is a non-negotiable prerequisite for advancing a candidate molecule. For a key building block such as 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, even trace impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted spectroscopic approach to rigorously validate the purity of this compound. We will objectively compare the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering a scientifically sound and self-validating workflow for researchers and drug development professionals.

The Imperative of Purity for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic Acid

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities, such as unreacted starting materials (e.g., piperidine-4-carboxylic acid or 2-chlorobenzenesulfonyl chloride), by-products, or degradation products, can lead to the formation of undesired side-products in later stages.[1] This not only complicates purification but can also introduce compounds with potentially adverse toxicological effects.[2] Therefore, a meticulous and multi-pronged analytical approach is essential to ensure the identity and purity of this crucial intermediate.

A Triad of Spectroscopic Techniques: The Validation Workflow

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of multiple spectroscopic techniques, each probing different molecular attributes. This combined approach provides a higher degree of confidence in the purity assessment.

Figure 1: Workflow for the comprehensive spectroscopic validation of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid purity.

Comparative Analysis of Spectroscopic Methodologies

TechniqueInformation YieldedKey AdvantagesInherent Limitations
¹H NMR Provides detailed information about the chemical environment of protons, including their number, connectivity, and spatial arrangement.Highly sensitive to subtle structural variations and can provide quantitative data on impurities with resolved signals.[3][4]Complex spectra can be challenging to interpret. Solvent signals may obscure analyte peaks.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.Offers a distinct "fingerprint" of the carbon framework, with less signal overlap compared to ¹H NMR.Lower sensitivity than ¹H NMR, necessitating longer acquisition times. Not ideal for routine quantitative analysis.
LC-MS Determines the molecular weight of the parent compound and separates and detects impurities.Exhibits high sensitivity and specificity for mass, enabling the detection of trace-level impurities.[1][5][6]Ionization efficiency can differ between compounds, potentially affecting quantitation. Isomeric impurities may not be differentiated by mass alone.
FTIR Identifies the presence of specific functional groups (e.g., C=O, S=O, O-H).A rapid and non-destructive technique that provides a characteristic molecular fingerprint.[7]Does not provide detailed information on the overall molecular structure or connectivity. Generally not a quantitative technique.

In-Depth Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and purity assessment of organic compounds in solution.[1][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to prevent overlap of solvent and analyte signals.

  • ¹H NMR Acquisition: Obtain a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. A standard acquisition protocol with a sufficient relaxation delay (e.g., 5 seconds) is necessary for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data (Free Induction Decay) using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Data Interpretation:

  • ¹H NMR: A pure sample of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid will display characteristic signals corresponding to the protons of the 2-chlorophenyl group, the piperidine ring, and the carboxylic acid. The integration of these signals should be consistent with the number of protons in each chemical environment. The absence of extraneous peaks is a strong indicator of high purity.

  • ¹³C NMR: The spectrum should exhibit the expected number of signals for the distinct carbon environments within the molecule, providing confirmatory evidence of the carbon skeleton. The chemical shifts of the carboxyl carbon (around 165-185 δ) and the carbons of the aromatic ring are particularly diagnostic.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Impurity Profiling

LC-MS is an indispensable tool for separating and identifying impurities, even at trace levels.[2][5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a solvent compatible with the mobile phase, such as an acetonitrile/water mixture.

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Employ a gradient elution method, starting with a higher proportion of the aqueous mobile phase and gradually increasing the organic component, to achieve optimal separation of the target compound from any impurities.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Using electrospray ionization (ESI) in both positive and negative ion modes is advisable to ensure the detection of a broad range of potential impurities.

  • Data Analysis: Examine the total ion chromatogram (TIC) for any peaks besides the main analyte peak. The mass spectrum of the main peak should show the expected molecular ion ([M+H]⁺ or [M-H]⁻) for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. The mass spectra of any minor peaks can provide valuable information about the identity of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a quick and straightforward method for confirming the presence of key functional groups.[7]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Spectrum Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: The FTIR spectrum of a pure sample should exhibit characteristic absorption bands for the following functional groups:

    • S=O stretch (sulfonyl group): Strong absorptions around 1341 cm⁻¹ and in the region of the C=C aromatic stretching.[10]

    • C=O stretch (carboxylic acid): An intense, broad band typically found between 1710 and 1760 cm⁻¹.[9]

    • O-H stretch (carboxylic acid): A very broad absorption over the range of 2500 to 3300 cm⁻¹.[9]

    • C-H stretches (aromatic and aliphatic): Signals in the 3100-2850 cm⁻¹ region.

The absence of unexpected bands, such as N-H stretches from residual starting materials, further corroborates the purity of the compound.

Synthesis of Evidence and Conclusion

The spectroscopic validation of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid purity is a critical quality control step in the pharmaceutical development pipeline. By employing a synergistic combination of NMR, LC-MS, and FTIR, a comprehensive and reliable assessment of a sample's identity and purity can be achieved. This multi-technique approach provides a self-validating system, where the data from each method corroborates the others, ensuring the high quality of this essential synthetic intermediate. This rigorous analytical characterization is fundamental to the successful and reproducible synthesis of novel drug candidates.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Khalid, H., Aziz-ur-Rehman, Abbasi, M. A., Malik, A., Ashraf, M., Ahmad, I., & Ismail, T. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9031-9036.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 2H nuclear magnetic resonance determination of the enantiomeric purity and absolute configuration of α-deuteriated primary carboxylic acids, alcohols, and amines. RSC Publishing.
  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development.
  • Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1989). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 54(17), 4164–4172.
  • Fulwood, R., & Parker, D. (1992). A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. Tetrahedron: Asymmetry, 3(1), 57-60.
  • Sigma-Aldrich. (n.d.). 1-((4-chlorophenyl)sulfonyl)piperidine-2-carboxylic acid.
  • Rajamoorthi, R., & Stockton, G. W. (2001). Direct NMR determination of optical purity of nicotinic and quinolinic carboxylic acid compounds using 1, 2-diphenylethane-1, 2-diamine.
  • Asian Journal of Chemistry. (2013, November 11). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Li, Y., Wang, C., Li, W., & Xu, Y. (2020).
  • Benchchem. (n.d.). Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis.
  • ResearchGate. (2026, March 2). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • Chemical Substance Information. (n.d.). 1-(2-chlorophenyl)piperidine-4-carboxylic acid.
  • ResearchGate. (2026, January 28). Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative | Request PDF.
  • PubChemLite. (n.d.). 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid.
  • Bentham Science Publishers. (2025, December 19). Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • NextSDS. (n.d.). 1-[(5-CHLOROTHIEN-2-YL)SULFONYL]PIPERIDINE-4-CARBOXYLIC ACID.
  • Coronell, O., Mariñas, B. J., & Cahill, D. G. (2008). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Environmental Science & Technology, 42(14), 5260–5266.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. Retrieved from U.S. Environmental Protection Agency website.
  • The Organic Chemistry Tutor. (2024, March 15).
  • ResearchGate. (n.d.). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide....
  • Luurtsema, G., Elsinga, P. H., Franssen, E. J. F., & Vaalburg, W. (2003). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 8(12), 949-959.
  • Angeli, A., Tanini, D., & Supuran, C. T. (2018). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 23(10), 2633.

Sources

Safety & Regulatory Compliance

Safety

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Guide: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid In the fast-paced environment of drug discovery and chemical research, the proper management of chemical inventory and was...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide: 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

In the fast-paced environment of drug discovery and chemical research, the proper management of chemical inventory and waste is as critical as the synthesis itself. 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS: 630049-59-1) is a functionalized sulfonamide building block frequently utilized in medicinal chemistry.

As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides the operational causality, step-by-step methodologies, and structural frameworks required to safely manage the lifecycle of this compound.

The Causality of Disposal: Understanding the Chemical Profile

To design a self-validating disposal protocol, we must first analyze the molecular structure of 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. The compound contains three critical features that dictate its waste classification:

  • Chlorine Atom (Halogen): The presence of the 2-chlorophenyl group strictly categorizes this material as halogenated organic waste [1]. Combusting chlorinated compounds at standard temperatures can generate highly toxic dioxins and furans, as well as corrosive hydrogen chloride (HCl) gas.

  • Sulfonyl Group (Sulfur): Incineration of sulfur-containing compounds yields sulfur oxides ( SOx​ ), which are environmental pollutants and contributors to acid rain.

  • Piperidine Ring (Nitrogen): Combustion will also yield nitrogen oxides ( NOx​ ).

The Operational Imperative: Because of these heteroatoms, this compound cannot be disposed of in standard solid waste or flushed down the drain. It requires high-temperature incineration (typically >1000°C) in a specialized facility equipped with an afterburner and alkaline flue-gas scrubbers to neutralize HCl, SOx​ , and NOx​ emissions [2].

Waste Characterization Data

The following table summarizes the physicochemical properties that directly inform our handling and disposal strategies.

PropertyValue / CharacteristicDisposal & Handling Implication
CAS Number 630049-59-1Use for precise tracking on hazardous waste manifests.
Physical State Solid (Powder/Crystalline)Risk of aerosolization. Handle in a fume hood to avoid inhalation.
Halogen Content Positive (Chlorine)Must be segregated into the "Halogenated Waste" stream.
Heteroatoms Sulfur, NitrogenDictates the need for scrubber-equipped incineration.
Solubility Soluble in DMSO, DMF, basic aq.Liquid waste containing this compound must also be segregated as halogenated solvent waste.

Step-by-Step Disposal Methodology

This protocol ensures compliance with standard Environmental Protection Agency (EPA) guidelines for hazardous waste generators [3].

Phase 1: Containment and Segregation

  • Identify the Waste Stream: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene - HDPE) explicitly labeled for "Solid Halogenated Organic Waste."

  • Avoid Incompatible Mixtures: Ensure the waste container does not contain strong oxidizing agents or strong bases, which could react unpredictably with the carboxylic acid or sulfonamide moieties.

  • Transfer Process: Wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat), carefully transfer the solid waste into the container. Perform this inside a certified chemical fume hood to prevent the inhalation of airborne particulates.

Phase 2: Labeling and Storage

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must clearly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Halogenated").

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator.

Phase 3: Final Disposition

  • Contractor Hand-off: Once the container is full or reaches its time limit, transfer it to the facility's central hazardous waste storage area.

  • Incineration: The facility's Environmental Health and Safety (EHS) department will coordinate with a licensed hazardous waste disposal contractor to transport the material for high-temperature incineration with flue gas scrubbing.

Spill Response and Decontamination Protocol

In the event of an accidental spill of the solid powder:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Ensure the responder is wearing an N95 respirator (or better, depending on the volume), nitrile gloves, and safety goggles.

  • Contain and Collect: Do not dry sweep, as this generates dust. Lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust. Use a dedicated spill kit pan and brush to collect the material.

  • Dispose: Place the collected material, along with all contaminated cleanup materials (paper towels, gloves), into the Halogenated Solid Waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, capturing the rinsate if possible for hazardous disposal.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for processing this compound from the bench to final destruction.

DisposalWorkflow Start 1-[(2-Chlorophenyl)sulfonyl] piperidine-4-carboxylic acid Check Identify Heteroatoms (Cl, S, N) Start->Check Segregate Halogenated Organic Waste Stream Check->Segregate Contains Chlorine Incinerate High-Temp Incineration (>1000°C) Segregate->Incinerate Licensed Contractor Scrub Flue Gas Scrubbing (Neutralize HCl, SOx, NOx) Incinerate->Scrub Exhaust Gases Safe Safe Environmental Release Scrub->Safe Cleaned Emissions

Workflow for the safe segregation and disposal of halogenated sulfonamide solid waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid" PubChem, [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov, [Link]

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